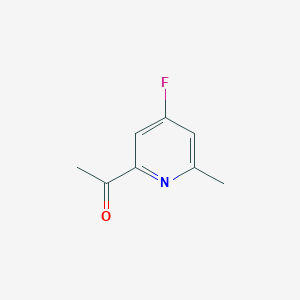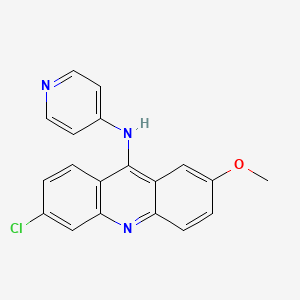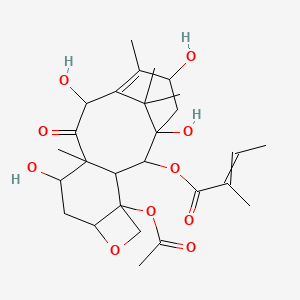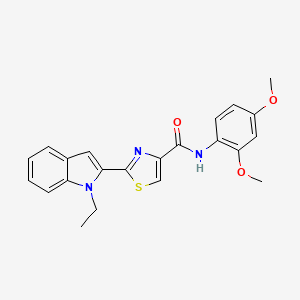
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid, also known as (3-Boc-aminophenyl)boronic acid, is a boronic acid derivative. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid typically involves the protection of the amino group on the phenyl ring with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Deprotection: Free amines.
Aplicaciones Científicas De Investigación
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of boronate-functionalized monomers for polymer synthesis.
Industry: Utilized in the synthesis of advanced materials and as a building block for functionalized dyes.
Mecanismo De Acción
The mechanism of action of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid primarily involves its ability to form covalent bonds with diols and other Lewis bases. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc protecting group provides stability to the amino group during reactions and can be removed under acidic conditions to reveal the free amine .
Comparación Con Compuestos Similares
Similar Compounds
3-aminophenylboronic acid: Lacks the Boc protecting group and is more reactive but less stable.
4-aminophenylboronic acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.
2-aminophenylboronic acid: The amino group is in the ortho position, affecting its steric and electronic properties.
Uniqueness
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid is unique due to the presence of the Boc protecting group, which provides enhanced stability and allows for selective deprotection under acidic conditions. This makes it a valuable reagent in multi-step synthesis and in the development of complex molecules .
Propiedades
Fórmula molecular |
C11H16BNO4 |
|---|---|
Peso molecular |
237.06 g/mol |
Nombre IUPAC |
[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,13H2,1-3H3 |
Clave InChI |
HZVJBIHDNGATSA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)


![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)


![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)

